5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
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Overview
Description
5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Introduction of the Cyano Group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.
Attachment of the Carbamoyl and Sulfanyl Groups: These functional groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, or reduce the dihydropyridine core to a tetrahydropyridine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines or tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving dihydropyridine derivatives.
Medicine: Potential use as a lead compound for the development of new drugs, particularly those targeting cardiovascular diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The dihydropyridine core is known to interact with calcium channels, which could be a potential pathway for its effects.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.
Uniqueness
What sets 5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE apart is its unique combination of functional groups, which could confer distinct chemical and biological properties compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C29H28N4O2S2 |
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Molecular Weight |
528.7 g/mol |
IUPAC Name |
5-cyano-6-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C29H28N4O2S2/c1-17-10-7-12-23(19(17)3)32-25(34)16-37-29-21(15-30)27(24-13-8-14-36-24)26(20(4)31-29)28(35)33-22-11-6-5-9-18(22)2/h5-14,27,31H,16H2,1-4H3,(H,32,34)(H,33,35) |
InChI Key |
NPRVLEQKYOHZCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3C)C4=CC=CS4)C#N)C |
Origin of Product |
United States |
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